molecular formula C24H23N5O4 B2776698 N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206992-03-1

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2776698
CAS No.: 1206992-03-1
M. Wt: 445.479
InChI Key: OUUDYGRYDFHMIJ-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a bromobenzoyl group, a piperazine ring, and a methoxy-substituted indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

This can be achieved through electrophilic aromatic substitution using methoxy reagents such as dimethyl sulfate or methyl iodide in the presence of a base .

The final steps involve the introduction of the piperazine ring and the bromobenzoyl group. The piperazine ring can be introduced through a nucleophilic substitution reaction using piperazine and an appropriate leaving group. The bromobenzoyl group can be introduced through an acylation reaction using 4-bromobenzoyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, which could contribute to its biological activity . The piperazine ring and bromobenzoyl group may also play a role in modulating the compound’s pharmacokinetic properties and enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other indole derivatives, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in terms of reactivity, pharmacokinetics, and biological activity.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-31-19-8-6-18(7-9-19)29-23(16-5-4-12-25-14-16)22(27-28-29)24(30)26-15-17-13-20(32-2)10-11-21(17)33-3/h4-14H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUDYGRYDFHMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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